molecular formula C17H36N4O5 B1199203 2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol CAS No. 71657-33-5

2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

Cat. No.: B1199203
CAS No.: 71657-33-5
M. Wt: 376.5 g/mol
InChI Key: OWDAGNQPVIAIBM-UHFFFAOYSA-N
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Description

2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol is a complex organic compound with a unique structure that includes multiple amino groups, a methoxy group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol involves multiple steps, including the formation of the oxane ring and the introduction of amino and methoxy groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: The compound can be used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propane diol: A simpler compound with similar functional groups.

    Tris(2-dimethylaminoethyl)amine: Another compound with multiple amino groups and similar structural features.

Uniqueness

2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol is unique due to its complex structure, which includes multiple functional groups and a cyclohexane ring. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N4O5/c1-8(21(3)4)10-7-6-9(18)17(25-10)26-15-11(19)13(22)16(24-5)12(20-2)14(15)23/h8-17,20,22-23H,6-7,18-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDAGNQPVIAIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992238
Record name 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71657-33-5
Record name 6'-Di-N-methylfortimicin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071657335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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